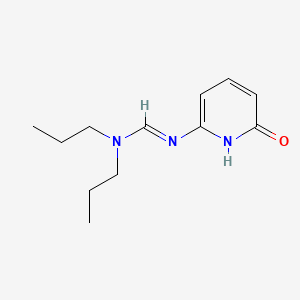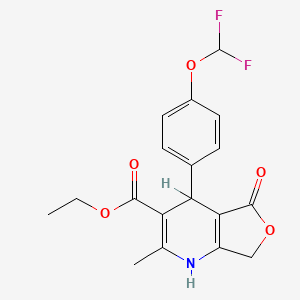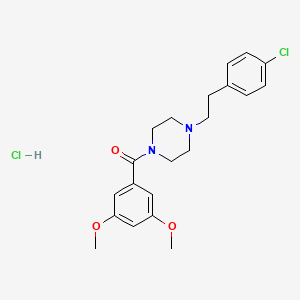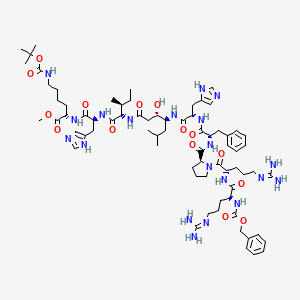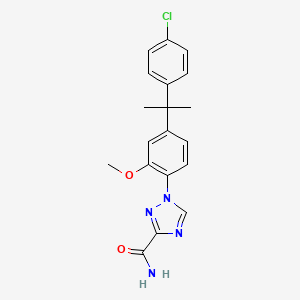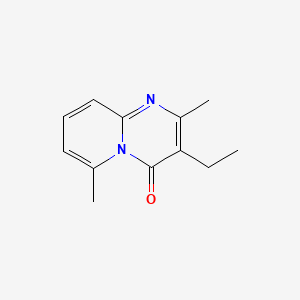
3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
Übersicht
Beschreibung
CH 150 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A study by Nia et al. (2013) details a rapid one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which could be relevant for the synthesis of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This method uses Brønsted-acidic ionic liquid as a catalyst and offers advantages like solvent-free conditions, short reaction times, and easy work-up (Nia et al., 2013).
Antibacterial Activity
- Research by Narayana et al. (2009) on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one, shows these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Narayana et al., 2009).
Antiproliferative Activity
- A study by Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines. This indicates potential applications of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one in cancer research (Mallesha et al., 2012).
Crystal Structure Analysis
- Anthal et al. (2014) conducted crystal structure analysis of a compound closely related to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This type of study is crucial for understanding the molecular configuration and potential applications of such compounds (Anthal et al., 2014).
Insecticidal and Antibacterial Potential
- Research by Deohate et al. (2020) on pyrimidine linked pyrazole heterocyclics, which are structurally related to pyrido[1,2-a]pyrimidin-4-one, demonstrated insecticidal and antibacterial potential. This suggests similar compounds could have applications in pest control and antibacterial treatments (Deohate et al., 2020).
Eigenschaften
CAS-Nummer |
70381-44-1 |
|---|---|
Produktname |
3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one |
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Kanonische SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
70381-39-4 (mono-hydrochloride) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

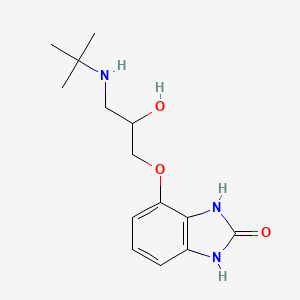
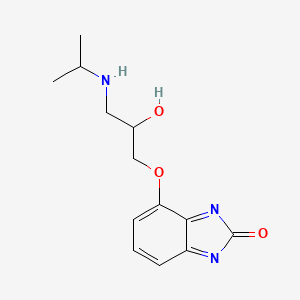
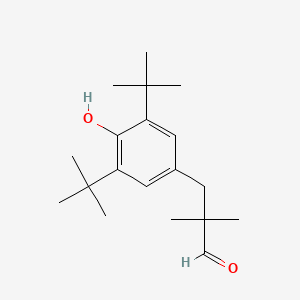
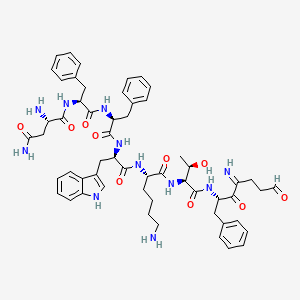
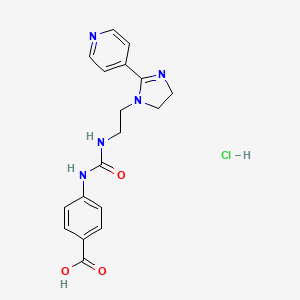
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)
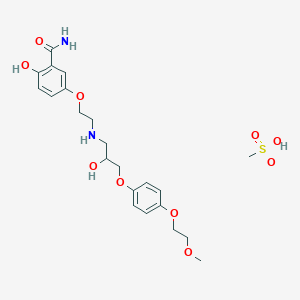
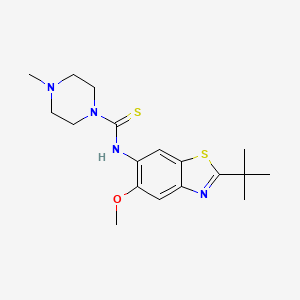
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)
